Sodium phenylmethanesulfinate
Overview
Description
Sodium phenylmethanesulfinate is an organosulfur compound with the molecular formula C7H7NaO2S. It is a white to off-white powder that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis due to its versatility as a sulfonylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:
C6H5CH2Cl+Na2SO3→C6H5CH2SO2Na+NaCl
The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled pH and temperature, are common to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions: Sodium phenylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to produce sulfides.
Substitution: It participates in nucleophilic substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often occur under basic conditions with reagents like alkyl halides.
Major Products:
Oxidation: Benzylsulfonic acid.
Reduction: Benzyl sulfide.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium phenylmethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in the synthesis of sulfonamides, sulfones, and other organosulfur compounds.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium phenylmethanesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfonyl group can attack electrophilic centers, leading to the formation of new C-S bonds. In oxidation reactions, the sulfonyl group can be further oxidized to form sulfonic acids.
Comparison with Similar Compounds
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium cyclohexanesulfinate
- Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate
Comparison: Sodium phenylmethanesulfinate is unique due to its specific reactivity and the stability of the phenyl group. Compared to other sulfinates, it offers distinct advantages in terms of regioselectivity and functional group compatibility, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
sodium;phenylmethanesulfinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWHIKPAMMQFZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51793-64-7 | |
Record name | sodium phenylmethanesulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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